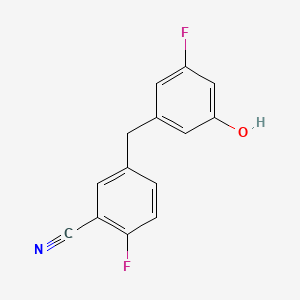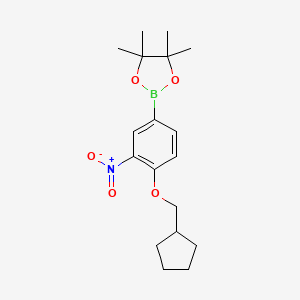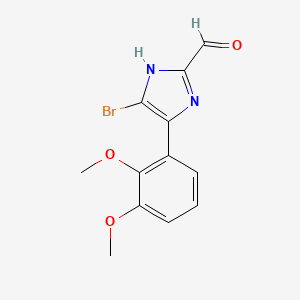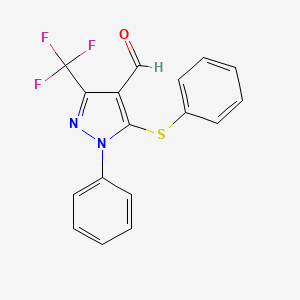
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H9BrF3NO. It is characterized by the presence of a pyrrolidinone ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring.
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrrolidinone ring provides structural stability and influences the compound’s overall reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions .
Comparison with Similar Compounds
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidin-2-one can be compared with similar compounds such as:
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but different substitution pattern.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-: Contains chlorine atoms instead of bromine.
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Another isomer with a different bromine position.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
Molecular Formula |
C11H9BrF3NO |
|---|---|
Molecular Weight |
308.09 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-6-7(16-5-1-2-10(16)17)3-4-8(9)11(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
KGBLGEOGSYYBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)




![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)

![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)



![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

